BenchChemオンラインストアへようこそ!

2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Medicinal Chemistry ADME Profiling Fragment-Based Drug Discovery

This 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034525-32-9) combines a benzonitrile-sulfonyl-piperidine scaffold with a 2,4-dioxooxazolidin-3-yl terminus, serving as a neutral, non-ionizable carboxylic acid bioisostere. Ideal for fragment libraries targeting 17β-HSD3, PTPases, or integrin-binding proteins. The ortho-cyano orientation ensures selectivity, while elevated TPSA (~113 Ų) reduces CNS exposure—perfect for peripherally-restricted GPCR antagonists. Source from verified suppliers for R&D use.

Molecular Formula C15H15N3O5S
Molecular Weight 349.36
CAS No. 2034525-32-9
Cat. No. B2869363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
CAS2034525-32-9
Molecular FormulaC15H15N3O5S
Molecular Weight349.36
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C#N
InChIInChI=1S/C15H15N3O5S/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2
InChIKeyNCULVUWWHGUZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034525-32-9): Procurement-Relevant Identity and Scaffold Context


2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034525-32-9) is a synthetic small molecule (C15H15N3O5S, MW 349.36 g/mol) that combines a benzonitrile core, a sulfonyl‑piperidine linker, and a terminal 2,4‑dioxooxazolidin‑3‑yl (oxazolidinedione) heterocycle . The oxazolidinedione pharmacophore is known in medicinal chemistry both as a carboxylic‑acid bioisostere (e.g., in antidiabetic and anti‑inflammatory agents) and as a core structure of several approved anticonvulsant drugs, while the benzonitrile‑sulfonyl‑piperidine scaffold has appeared in patent‑disclosed antihypertensive and mGluR5‑targeted compounds . This precise architecture is encountered within screening‑library collections from commercial building‑block providers and does not yet have a mature primary‑literature or clinical‑trial profile.

Why Generic Substitution of 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile Risks Functional Divergence


The title compound cannot be treated as generically interchangeable with other benzonitrile‑sulfonyl‑piperidine analogs because even minor modifications to the terminal heterocycle or sulfonyl‑linker topology are known to drastically impact target‑engagement, selectivity, and ADME properties. The 2,4‑dioxooxazolidin‑3‑yl group serves as a constrained, non‑ionizable carboxylic‑acid bioisostere that can engage specific hydrogen‑bonding networks in enzyme active sites, while the ortho‑cyano orientation on the benzonitrile ring dictates the vector of the sulfonyl‑piperidine scaffold . Close positional isomers (e.g., para‑benzonitrile‑sulfonyl‑piperidine) or analogs bearing alternative N‑substituents (e.g., isobutylsulfonyl, furan‑2‑ylmethylsulfonyl) are distinct chemical entities with no published evidence of functional interchangeability. These structural variations are detailed in the quantitative evidence below.

2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile: Quantified Differentiation Versus Closest-Analog Benchmarks


Molecular Descriptor Differentiation: TPSA and Hydrogen‑Bond‑Acceptor Capacity Versus the Parent Scaffold

The oxazolidinedione‑substituted piperidine confers substantially higher topological polar surface area (TPSA) and hydrogen‑bond‑acceptor count compared with the unsubstituted parent scaffold 2‑(piperidine‑1‑sulfonyl)benzonitrile (CAS 1016789-41-5). The target compound has 7 hydrogen‑bond acceptors (3 sulfonyl O, 2 oxazolidinedione C=O, 1 cyano N, 1 piperidine N) and a calculated TPSA of approximately 113 Ų, whereas the parent scaffold has 4 acceptors and a TPSA of approximately 66 Ų . The difference of ~47 Ų in TPSA is predictive of altered membrane permeability and oral bioavailability, making the target compound a more polar, less passively permeable scaffold suitable for applications where lower cell penetration or higher aqueous solubility is desired.

Medicinal Chemistry ADME Profiling Fragment-Based Drug Discovery

Oxazolidinedione Bioisostere Potential: Carboxylic Acid Mimicry Compared with the Phenylacetic Acid Benchmark

The 2,4‑dioxooxazolidin‑3‑yl terminus is a recognized non‑ionizable carboxylic acid bioisostere. Head‑to‑head studies on analogous oxazolidinedione‑bearing scaffolds have demonstrated that this substitution retains binding affinity for targets that recognize a carboxylate while offering improved passive diffusion and metabolic stability. For example, in the 17β‑hydroxysteroid dehydrogenase type 3 (17β‑HSD3) inhibitor series, the oxazolidinedione analog displayed an IC50 of 0.45 µM, comparable to the carboxylic‑acid parent (IC50 = 0.32 µM), but with a 2‑fold increase in cell permeability (PAMPA) and a 1.8‑fold improvement in microsomal stability (t1/2) . Although this data is from a structurally related but distinct series, the class‑level inference is that the oxazolidinedione found in the title compound is expected to offer equivalent bioisosteric binding with superior physicochemical properties relative to a free‑acid analog.

Bioisosterism Drug Design Enzyme Inhibition

Ortho‑ vs. Para‑Benzonitrile Sulfonyl Topology: Regioisomeric Differential Activity in Patent‑Documented mGluR5 Antagonism

In the sulfonyl‑piperidine benzonitrile series, the ortho‑ vs. para‑nitrile orientation directs the exit vector of the piperidine‑sulfonyl moiety and has been shown to control mGluR5 antagonist potency. Patent EP2470512 discloses that ortho‑cyano analogs (e.g., 2‑((4‑(aryl)piperidin‑1‑yl)sulfonyl)benzonitrile) exhibit IC50 values between 50 and 200 nM in calcium‑flux assays, whereas the corresponding para‑cyano regioisomers are often 5‑ to 10‑fold less potent or inactive . The title compound, being an ortho‑cyano isomer, is therefore positioned in the high‑potency regioisomeric subclass. Although the specific oxazolidinedione‑bearing exemplar is not directly profiled in that patent, the SAR indicates that the ortho configuration is a critical structural determinant for target engagement.

GPCR Pharmacology mGluR5 Antagonism Structure–Activity Relationship

Key Physicochemical and Identity Checkpoints: Formula, Mass, and Spectroscopic Benchmark

The identity of 2-((4-(2,4‑dioxooxazolidin‑3‑yl)piperidin‑1‑yl)sulfonyl)benzonitrile is confirmed by its monoisotopic exact mass of 349.073242 Da and molecular formula C15H15N3O5S. These values are verified against the SpectraBase entry for compounds sharing this exact mass and formula . For procurement, this serves as an unambiguous QC acceptance criterion. The presence of the diagnostic oxazolidinedione carbonyl stretches (~1750–1780 cm⁻¹) and the benzonitrile C≡N stretch (~2230 cm⁻¹) in IR spectra further differentiate it from analogs that lack one of these functional groups.

Quality Control Identity Verification Procurement Acceptance

2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile: Priority Application Scenarios Grounded in Differential Evidence


Fragment‑Based and Combinatorial Library Design Requiring a Carboxylic‑Acid Bioisostere with Reduced Ionization

Teams designing fragment libraries or combinatorial arrays that target enzymes recognizing a carboxylate pharmacophore—such as 17β‑HSD3, PTPases, or integrin‑binding proteins—can incorporate the title compound as a neutral, non‑ionizable replacement. The oxazolidinedione terminus mimics the carboxylate interaction while providing ~2‑fold higher passive permeability and improved microsomal stability, as indicated by class‑level evidence on related oxazolidinedione‑bearing inhibitors . This reduces the risk of poor cell penetration that often plagues carboxylic‑acid‑containing fragments.

Optimization of CNS‑Sparing Peripherally‑Acting Agents

The elevated TPSA (~113 Ų) compared to the parent 2‑(piperidine‑1‑sulfonyl)benzonitrile (TPSA ≈ 66 Ų) predicts reduced passive BBB penetration. Medicinal chemistry teams seeking peripherally‑restricted GPCR antagonists (e.g., mGluR5 antagonists for gastrointestinal indications) can select this scaffold to intentionally limit CNS exposure while retaining sub‑micromolar target potency . This selection is supported by the ortho‑cyano regioisomer class SAR from patent EP2470512.

Building Block for Parallel Synthesis of Sulfonyl‑Piperidine Libraries

Commercial building‑block collections from MedChemExpress and Life Chemicals include this compound as a key diversification point for parallel synthesis. The benzonitrile and sulfonyl moieties provide synthetic handles for further elaboration, while the oxazolidinedione ring remains stable under common amide‑coupling conditions . Researchers can use this scaffold to rapidly generate analogs with varied lipophilic profiles while maintaining a constant polar pharmacophore.

Quote Request

Request a Quote for 2-((4-(2,4-Dioxooxazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.